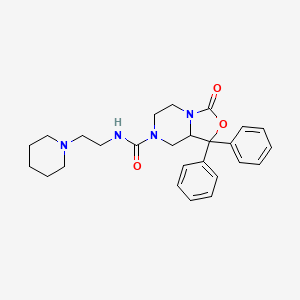
NSC 33994
概要
科学的研究の応用
NSC 33994 has several scientific research applications, including:
Chemistry: Used in studies involving Jak2-mediated cell signaling.
Biology: Investigated for its role in inhibiting the Jak2-V617F mutation, which is significant in myeloproliferative neoplasms.
Medicine: Explored as a potential therapeutic agent for conditions involving Jak2 mutations.
Industry: Utilized in the development of bioactive small molecules for kinase phosphatase biology research
作用機序
NSC 33994は、Jak2を選択的に阻害することによって効果を発揮します。この化合物は、用量依存的かつ時間依存的な方法でリン酸化Jak2(リン酸化Jak2)のレベルを低下させます。 この阻害はJak2媒介シグナル伝達経路を阻害し、これはJak2-V617F変異を持つ細胞の増殖と生存に不可欠です .
類似の化合物との比較
This compoundは、Jak2阻害剤としての高い特異性と効力において独特です。類似の化合物には以下が含まれます。
AG490: 別のJak2阻害剤ですが、ターゲット特異性が低く、オフターゲット効果の可能性があります。
ルキソリチニブ: 臨床的に骨髄線維症および真性赤血球増加症に用いられるJak1/2阻害剤ですが、this compoundと比較して幅広い活性を持っています.
This compoundは、Jak2を選択的に阻害することにより、研究および潜在的な治療用途のための貴重なツールとなります .
生化学分析
Biochemical Properties
NSC 33994 plays a crucial role in biochemical reactions by specifically inhibiting JAK2 activity. JAK2 is a tyrosine kinase involved in cytokine receptor signaling pathways, which are essential for various cellular processes, including growth, differentiation, and immune responses. This compound inhibits the JAK2-V617F mutation, a notorious mutation found in a large number of myeloproliferative neoplasms . The compound interacts with JAK2 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, this compound disrupts cell signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to reduced cell growth and increased apoptosis in cells harboring the JAK2-V617F mutation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of JAK2 and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of JAK2. This compound binds to the active site of JAK2, preventing its autophosphorylation and subsequent activation of the STAT (Signal Transducer and Activator of Transcription) proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and reduced cell proliferation . The compound’s specificity for JAK2 ensures minimal off-target effects on other tyrosine kinases, such as Src and TYK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose- and time-dependent inhibition of phospho-JAK2 (pY1007/pY1008), with significant reductions in phospho-JAK2 levels observed within 48 hours . This compound’s stability and degradation have been studied, revealing that the compound remains stable under standard laboratory conditions . Long-term effects on cellular function include sustained inhibition of JAK2 activity and reduced cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound effectively reduces phospho-JAK2 levels in a dose-dependent manner, with higher doses leading to more significant inhibition . At high doses, this compound may exhibit toxic or adverse effects, including immunomodulatory and proliferative side effects . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to JAK2 signaling. The compound interacts with JAK2 and inhibits its activity, leading to altered metabolic flux and changes in metabolite levels . This compound’s inhibition of JAK2 affects various enzymes and cofactors involved in cytokine receptor signaling pathways, ultimately impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of JAK2 ensures its localization to areas where JAK2 is active, such as hematopoietic cells . This compound’s distribution within tissues is influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with JAK2 and inhibits its activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of JAK2 within the cell . This compound’s activity and function are closely tied to its localization within the cytoplasm, where it exerts its effects on JAK2 signaling pathways .
準備方法
NSC 33994の合成は、4,4’-(3E)-ヘキサ-3-エン-3,4-ジイルビス{2-[(ジエチルアミノ)メチル]フェノール}と適切な試薬を制御された条件下で反応させることを含みます。 この化合物は通常、白色から淡黄色の粉末として得られ、純度は≥98%(HPLC)です .
化学反応の分析
NSC 33994は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され得ますが、詳細な反応経路は広く文書化されていません。
還元: this compoundを含む還元反応はあまり一般的ではありません。
置換: この化合物は特にそのフェノール基を含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬および条件には、さまざまな酸化剤、還元剤、触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります .
科学研究への応用
This compoundは、次のような科学研究にいくつかの応用があります。
化学: Jak2媒介細胞シグナル伝達に関する研究で使用されます。
生物学: 骨髄増殖性腫瘍で重要なJak2-V617F変異の阻害における役割が調査されています。
医学: Jak2変異を伴う疾患に対する潜在的な治療薬として探求されています。
類似化合物との比較
NSC 33994 is unique in its high specificity and potency as a Jak2 inhibitor. Similar compounds include:
AG490: Another Jak2 inhibitor, but with less target specificity and potential off-target effects.
Ruxolitinib: A Jak1/2 inhibitor used clinically for myelofibrosis and polycythemia vera, but with broader activity compared to this compound.
This compound stands out due to its selective inhibition of Jak2, making it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJFVBKASKGEU-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420245 | |
| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82058-16-0 | |
| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
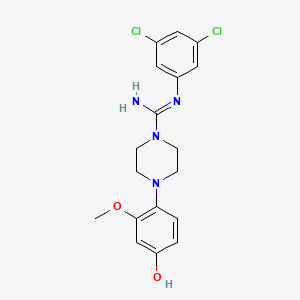
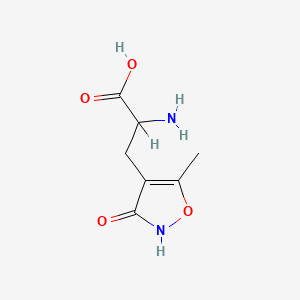
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)
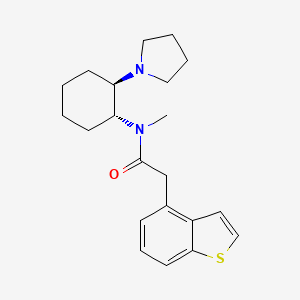
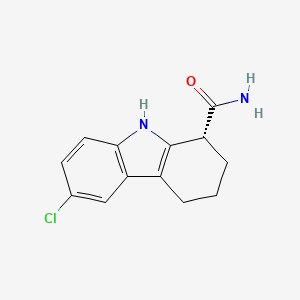


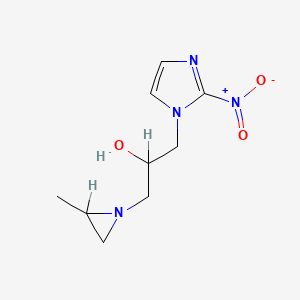
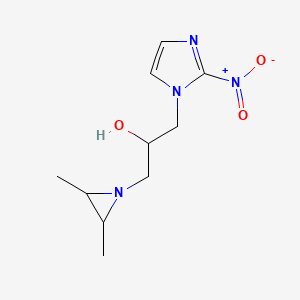
![1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B1680153.png)
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)
